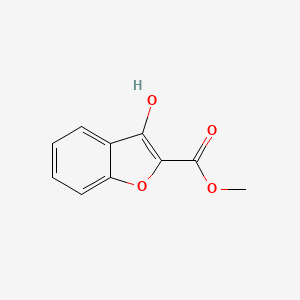

Methyl 3-hydroxybenzofuran-2-carboxylate

描述

Overview of Benzofuran (B130515) Scaffold Significance in Chemical and Pharmaceutical Sciences

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the fields of chemical and pharmaceutical sciences. wikipedia.org This structural motif is prevalent in a vast array of natural products and synthetically developed molecules that exhibit significant biological activities. nih.gov The inherent physicochemical properties of the benzofuran nucleus make it a "privileged scaffold," meaning it can interact with a wide range of biological targets. bohrium.com Consequently, benzofuran derivatives have been extensively investigated and developed for various therapeutic applications. ontosight.ai

The medicinal importance of the benzofuran scaffold is underscored by its presence in numerous clinically approved drugs. nih.gov Derivatives of this compound have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, antitumor, and analgesic properties. nih.govnih.gov The versatility of the benzofuran ring allows for substitutions at various positions, enabling medicinal chemists to fine-tune the molecule's biological activity, selectivity, and pharmacokinetic profile. This adaptability has made the benzofuran scaffold a focal point in the ongoing quest for novel and more effective therapeutic agents. mdpi.com

Historical Context and Evolution of Research on Benzofuran Derivatives

The journey of benzofuran chemistry began in 1870 with the first synthesis of the parent benzofuran ring by Perkin. nih.govacs.org This initial discovery laid the groundwork for over a century of research into the synthesis and application of its derivatives. Early research was primarily focused on the isolation and structural elucidation of naturally occurring benzofurans. As synthetic methodologies advanced, chemists developed various strategies to construct the benzofuran core, allowing for the creation of a diverse library of derivatives with unique substitution patterns. lbp.world

In the mid-20th century, the discovery of the potent biological activities of certain benzofuran-containing natural products spurred a significant increase in research interest. This led to the development of numerous synthetic methods, such as those involving palladium-copper-based catalysts, to efficiently produce these complex molecules. acs.org The evolution of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), has been instrumental in the characterization of these novel compounds. Modern research continues to build upon this historical foundation, employing innovative and catalytic strategies to synthesize benzofuran derivatives with enhanced therapeutic potential. nih.govacs.org

Position of Methyl 3-hydroxybenzofuran-2-carboxylate within Benzofuran Research

This compound is a specific derivative within the broader family of benzofuran compounds. Its structure features a methyl ester at the 2-position and a hydroxyl group at the 3-position of the benzofuran core. This particular arrangement of functional groups suggests its potential utility as a versatile intermediate in organic synthesis. The hydroxyl and ester moieties can serve as handles for further chemical modifications, allowing for the construction of more complex benzofuran-based molecules.

While extensive research has been conducted on the benzofuran scaffold as a whole, this compound itself has not been the primary focus of a large volume of published studies. It is often cited as a building block or a precursor in the synthesis of more elaborate compounds with specific biological targets. Its significance, therefore, currently lies more in its potential as a synthetic tool rather than as a standalone bioactive agent. It represents a foundational structure from which a variety of other derivatives can be explored.

Current Research Landscape and Gaps in Understanding Related to the Chemical Compound

The current research landscape for benzofuran derivatives is vibrant and expanding, with a continuous stream of publications detailing new synthetic methods and biological applications. acs.org However, a significant gap exists in the scientific literature concerning this compound. There is a notable lack of comprehensive studies dedicated to its synthesis, characterization, and, most importantly, its potential biological activities.

Research Objectives and Scope of Investigation for this compound

Given the identified gaps in the current understanding of this compound, a focused research investigation is warranted. The primary objectives of such a study would be:

To develop and optimize a reliable and scalable synthetic route for the high-purity synthesis of this compound. This would involve a thorough evaluation of different synthetic strategies and reaction conditions.

To conduct a comprehensive spectroscopic characterization of the compound. This would include detailed analysis using 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry to establish a definitive and publicly available set of spectral data.

To perform an initial screening of its biological activities. This would involve testing the compound in a panel of assays to assess its potential as an antimicrobial, antifungal, anti-inflammatory, or cytotoxic agent.

To investigate the chemical reactivity of the 3-hydroxy and 2-carboxylate functional groups. This would explore its potential as a key intermediate for the synthesis of a novel library of benzofuran derivatives.

The scope of this investigation would be to provide foundational knowledge on this specific compound, thereby enabling its broader use in medicinal chemistry and drug discovery programs.

Data Tables

Table 1: Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| Benzofuran |

| Psoralen |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 3-hydroxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWXDNGXHMYIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30305075 | |

| Record name | Methyl 3-hydroxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5117-55-5 | |

| Record name | NSC168959 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-hydroxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Hydroxybenzofuran 2 Carboxylate and Analogous Structures

Classical Approaches to Benzofuran-2-carboxylate Synthesis

Traditional methods for synthesizing the benzofuran-2-carboxylate core often rely on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. These methods are foundational and continue to be utilized for their reliability and accessibility.

Cyclization Reactions Utilizing Methyl 2-(2-methoxy-2-oxoethoxy)benzoate

A primary classical route to Methyl 3-hydroxybenzofuran-2-carboxylate involves the intramolecular cyclization of Methyl 2-(2-methoxy-2-oxoethoxy)benzoate, also known as dimethyl homophthalate. This transformation is achieved through a Dieckmann condensation, which is an intramolecular version of the Claisen condensation. wikipedia.orglibretexts.org

The reaction is typically carried out in the presence of a strong base, such as sodium methoxide (B1231860) or sodium hydride. The mechanism involves the deprotonation of the α-carbon of the aliphatic ester, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic ester. This is followed by the elimination of a molecule of methanol (B129727) to form a cyclic β-keto ester. Subsequent acidification yields the enol tautomer, this compound. libretexts.orglibretexts.org The stability of the resulting five-membered ring is a key driving force for this reaction. wikipedia.orglibretexts.org

Reaction Scheme: Dieckmann Condensation

| Starting Material | Reagents | Product |

|---|

Ring Closure Reactions of Phenolic Precursors

The synthesis of benzofuran-2-carboxylates frequently begins with phenolic precursors, which possess the necessary hydroxyl group for the formation of the furan (B31954) ring's oxygen atom. A common strategy involves the reaction of a substituted phenol (B47542), such as a salicylaldehyde (B1680747) derivative, with an α-halo ester like ethyl bromoacetate. niscair.res.in This initial reaction forms an ether linkage, which is then followed by an intramolecular cyclization to construct the benzofuran (B130515) ring.

Another approach utilizes 2-hydroxychalcones as precursors, which can be rearranged and transformed to yield 3-acylbenzofurans. nih.gov Additionally, the oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds, mediated by reagents like phenyliodine(III) diacetate (PIDA), provides a direct route to 5-hydroxybenzofuran derivatives. thieme-connect.dethieme-connect.com

One-Pot Synthetic Procedures

To improve efficiency and reduce waste, one-pot synthetic procedures have been developed for benzofuran derivatives. These methods combine multiple reaction steps into a single operation without the isolation of intermediates. For example, a one-pot synthesis of benzofurans can be achieved via the heteroannulation of benzoquinones. nih.gov Another efficient one-pot method involves the palladium-catalyzed Sonogashira cross-coupling of iodoarenes with (trimethylsilyl)acetylene, followed by C-Si bond cleavage and a subsequent tandem C-C/C-O bond-forming reaction with a 2-iodophenol.

Modern and Catalytic Synthetic Strategies

Contemporary synthetic chemistry has introduced more efficient and versatile methods for constructing benzofuran rings, often employing advanced technologies and catalysts to improve yields, reduce reaction times, and enhance substrate scope.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates. synarchive.com In the synthesis of benzofuran-2-carboxylic acids, microwave irradiation has been successfully applied to the Perkin rearrangement of 3-bromocoumarins. This method significantly reduces reaction times from hours to mere minutes while achieving very high yields (often over 90%). synarchive.comtdcommons.org The microwave-assisted approach offers a more efficient and rapid alternative to conventional heating methods for preparing these compounds. synarchive.com

Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | ~3 hours | Good |

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzofurans. mdpi.com Palladium-catalyzed reactions are particularly prominent. mdpi.com For instance, the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromobenzofuran-2-carboxylate esters with various arylboronic acids under microwave irradiation is an effective method for producing 5-arylbenzofuran-2-carboxylates. wikipedia.org

Other transition metals like copper, ruthenium, and zinc have also been employed in benzofuran synthesis. organic-chemistry.org Ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis of 1-allyl-2-allyloxybenzenes is a notable strategy. organic-chemistry.org Zinc(II) triflate has been shown to catalyze the cyclization of propargyl alcohols with phenols to afford various benzofuran products. organic-chemistry.org These catalytic methods often proceed under mild conditions and exhibit high tolerance for a wide range of functional groups, making them highly valuable in modern organic synthesis. nih.govmdpi.com

Copper-Catalyzed Intramolecular C-O Bond Formation

Copper-catalyzed methods represent a cost-effective and efficient approach for the synthesis of benzofurans. These reactions often proceed via an intramolecular C-O bond formation, typically through the cyclization of suitably substituted phenolic precursors. One common strategy involves the use of 2-alkynylphenols as substrates. In the presence of a copper catalyst, the hydroxyl group of the phenol can add across the alkyne, leading to the formation of the furan ring.

A facile and practical method for the synthesis of 2-substituted benzo[b]furans involves the intramolecular cyclization of 2-alkynyl phenols using a catalytic amount of copper(I) chloride (CuCl) and cesium carbonate (Cs₂CO₃) under mild conditions. nih.govrsc.org This protocol demonstrates broad substrate scope and high yields, making it a valuable tool for the synthesis of a variety of benzofuran derivatives. nih.govrsc.org The reaction is typically carried out at room temperature in a solvent like acetonitrile. nih.gov Another approach involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure, highlighting the versatility of copper catalysis in benzofuran synthesis. rsc.org

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuCl | Cs₂CO₃ | CH₃CN | 23 | High | nih.govrsc.org |

| Copper catalyst | - | - | - | - | rsc.org |

Table 1: Examples of Copper-Catalyzed Benzofuran Synthesis from 2-Alkynylphenols

The mechanism of the copper-catalyzed cyclization of 2-alkynylphenols is believed to involve the coordination of the copper catalyst to the alkyne, which activates it towards nucleophilic attack by the phenoxide. Subsequent protonolysis regenerates the catalyst and yields the benzofuran product.

Palladium-Catalyzed Cyclizations and Functionalizations

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the construction of benzofurans. Palladium-catalyzed reactions offer high efficiency, functional group tolerance, and the ability to perform complex transformations in a single step.

A prominent strategy for synthesizing 3-substituted benzofurans involves the palladium-catalyzed cyclization of o-alkynylphenols. nih.gov For instance, a palladium-catalyzed tandem intramolecular oxypalladation/Heck-type coupling between 2-alkynylphenols and alkenes provides a direct route to 3-(1-alkenyl)benzofurans. nih.gov This method is versatile, accommodating a range of alkenes, including those with electron-withdrawing groups and styrenes. nih.gov

Another approach involves the palladium-catalyzed cyclization of o-alkynylphenols with allyl carbonates, which regioselectively produces 2-substituted-3-allylbenzo[b]furans. researchgate.net The reaction can be performed in a stepwise manner by isolating the O-allyl intermediate or as a one-pot procedure. researchgate.net Furthermore, palladium on carbon (Pd/C) has been utilized for the dehydrogenative intramolecular C-O bond formation of ortho-alkenylphenols to yield substituted benzofurans without the need for external oxidants. researchgate.net

| Substrate | Coupling Partner | Catalyst System | Key Features | Reference |

| 2-Alkynylphenol | Alkene | Pd catalyst | Tandem oxypalladation/Heck coupling | nih.gov |

| o-Alkynylphenol | Allyl carbonate | Pd catalyst | Regioselective synthesis of 3-allylbenzofurans | researchgate.net |

| ortho-Alkenylphenol | None | Pd/C | Dehydrogenative C-O bond formation | researchgate.net |

Table 2: Overview of Palladium-Catalyzed Benzofuran Syntheses

The versatility of palladium catalysis also extends to the functionalization of the pre-formed benzofuran core. For example, palladium-catalyzed C-H arylation can be used to introduce aryl groups at the C3 position of benzofuran-2-carboxamides. mdpi.com

Gold-Catalyzed Transformations

Gold catalysis has emerged as a powerful tool for the activation of alkynes and allenes towards nucleophilic attack, making it particularly well-suited for the synthesis of heterocyclic compounds like benzofurans. Gold catalysts, typically in the +1 or +3 oxidation state, are highly carbophilic and can catalyze reactions under mild conditions.

The synthesis of benzofurans via gold catalysis often involves the intramolecular hydroalkoxylation or carboalkoxylation of alkynes. For instance, a digold(I)-NHC complex can catalyze the intramolecular carboalkoxylation of electron-rich benzyl (B1604629) ethers of 2-ethynylaryl phenols to produce 2,3-disubstituted benzofurans in moderate to good yields with low catalyst loading. rsc.org Similarly, a gold(I)-NHC complex has been used for the cyclization of tetrahydropyranyl ethers of 2-alkynylphenols to form benzofurans. nih.gov

Gold catalysis can also be employed in cascade reactions. A notable example is the gold-catalyzed Claisen rearrangement cascade of quinols and alkynyl esters to furnish diverse benzofuran derivatives. nih.gov Furthermore, a dual catalytic system involving gold and silver has been developed for the direct synthesis of 3-alkynyl benzofurans from readily available phenols via a tandem C-H alkynylation/oxy-alkynylation process. nih.gov

| Catalyst | Substrate | Key Transformation | Product | Reference |

| Digold(I)-NHC complex | 2-Ethynylaryl phenol ethers | Intramolecular carboalkoxylation | 2,3-Disubstituted benzofurans | rsc.org |

| Gold(I)-NHC complex | 2-Alkynylphenol THP ethers | Cyclization | Benzofurans | nih.gov |

| Gold catalyst | Quinols and alkynyl esters | Claisen rearrangement cascade | Benzofuran derivatives | nih.gov |

| Au/Ag bimetallic system | Phenols and alkynylbenziodoxole | C-H alkynylation/oxy-alkynylation | 3-Alkynyl benzofurans | nih.gov |

Table 3: Selected Gold-Catalyzed Syntheses of Benzofuran Derivatives

Ferric Chloride-Catalyzed Intramolecular O-Arylation

While not as extensively studied as noble metal catalysis, iron-based catalysts offer a more sustainable and economical alternative for the synthesis of benzofurans. Ferric chloride (FeCl₃) has been shown to catalyze the intramolecular O-arylation of suitable precursors to form the benzofuran ring system. The specific application of ferric chloride in the synthesis of this compound is not extensively documented in readily available literature. However, the general principle of iron-catalyzed intramolecular C-O bond formation is a recognized strategy in heterocyclic synthesis.

Synthesis of Dihydrobenzofuran Derivatives Precursors

Dihydrobenzofurans are important structural motifs in their own right and can also serve as precursors to fully aromatic benzofurans. Photochemical reactions provide a unique and powerful method for the construction of these saturated heterocyclic systems.

Photochemical Reactions from Substituted p-Benzoquinones

Photochemical [3+2] cycloaddition reactions represent a key strategy for the synthesis of dihydrobenzofurans. This approach often involves the reaction of a phenol with an alkene under photocatalytic conditions. Visible-light-activated transition metal photocatalysis enables the use of mild and environmentally benign oxidants, such as ammonium (B1175870) persulfate, to facilitate the oxidative [3+2] cycloaddition of phenols and alkenes. nih.govnih.govscilit.com This method is applicable to the modular synthesis of a wide array of dihydrobenzofuran natural products. nih.govnih.gov

The reaction proceeds through the oxidation of a phenol to a phenoxonium ion, which then undergoes a [3+2] cycloaddition with an alkene. The choice of photocatalyst, typically a ruthenium or iridium complex, is crucial for the efficiency of the reaction. This methodology has been successfully applied to the synthesis of various substituted dihydrobenzofurans.

| Reactants | Catalyst System | Key Features | Product | Reference |

| Phenol, Alkene | Ru(bpy)₃²⁺, (NH₄)₂S₂O₈ | Visible-light photocatalysis, Oxidative [3+2] cycloaddition | Dihydrobenzofuran | nih.govnih.govscilit.com |

Table 4: Photocatalytic Synthesis of Dihydrobenzofurans

Derivatization Strategies for Structural Modification

The structural modification of this compound can be achieved through various derivatization strategies targeting its functional groups: the hydroxyl group, the carboxylate ester, and the aromatic ring.

The hydroxyl group at the 3-position can undergo O-alkylation or O-acylation to introduce a variety of substituents. The carboxylate ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or other functional groups. The benzofuran ring itself can be subjected to electrophilic aromatic substitution reactions, such as halogenation or nitration, to introduce substituents on the benzene ring, although the directing effects of the existing substituents would need to be considered.

Furthermore, palladium-catalyzed cross-coupling reactions can be employed for the functionalization of the benzofuran core. For instance, if a halogen is introduced onto the aromatic ring, Suzuki, Sonogashira, or Buchwald-Hartwig couplings can be used to form new carbon-carbon or carbon-heteroatom bonds. A study on the synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters demonstrated the introduction of various substituents at the 3-position, highlighting the potential for derivatization at this site. nih.gov

| Functional Group | Derivatization Reaction | Potential Products |

| 3-Hydroxyl | Alkylation, Acylation | Ethers, Esters |

| 2-Carboxylate | Hydrolysis, Amidation | Carboxylic acids, Amides |

| Benzene Ring | Electrophilic Substitution | Halogenated, Nitrated derivatives |

| Benzofuran Core | Cross-Coupling Reactions | Arylated, Alkynylated derivatives |

Table 5: Potential Derivatization Strategies for this compound

Reactivity and Transformation Pathways of Methyl 3 Hydroxybenzofuran 2 Carboxylate and Its Derivatives

Reactions Involving the Ester Functionality

The methyl ester group at the C2 position is susceptible to nucleophilic attack, leading to common ester transformations such as hydrolysis and transesterification.

The hydrolysis of the methyl ester in Methyl 3-hydroxybenzofuran-2-carboxylate to its corresponding carboxylic acid, 3-hydroxybenzofuran-2-carboxylic acid, can be achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis : This process involves heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid. The reaction is reversible, and its completion can be driven by using a large excess of water. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method is hydrolysis using an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide. mnstate.edu The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This process yields a carboxylate salt, which is then protonated in a subsequent acidic workup step to afford the final carboxylic acid. libretexts.orgresearchgate.net This method is often preferred due to its irreversibility and typically higher yields.

| Reaction Type | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid Hydrolysis | H2O, H+ (e.g., dilute HCl) | - | 3-hydroxybenzofuran-2-carboxylic acid |

| Base Hydrolysis (Saponification) | 1. NaOH or KOH, H2O 2. H+ (e.g., HCl) | Sodium 3-hydroxybenzofuran-2-carboxylate | 3-hydroxybenzofuran-2-carboxylic acid |

Transesterification is the process of exchanging the alkoxy group of an ester with another. For this compound, this means converting the methyl ester into other esters (e.g., ethyl, propyl, or benzyl (B1604629) esters). This transformation can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification : In this method, the compound is treated with an excess of a different alcohol in the presence of a strong acid catalyst. The reaction equilibrium is typically shifted toward the desired product by using the new alcohol as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification : This process is initiated by a catalytic amount of a strong base, typically the alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for conversion to an ethyl ester). The reaction proceeds via nucleophilic addition of the alkoxide to the ester's carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion. masterorganicchemistry.com To ensure the reaction proceeds to completion, the alcohol reactant is used in large excess. masterorganicchemistry.com

| Desired Product | Reagents | Catalyst Type |

|---|---|---|

| Ethyl 3-hydroxybenzofuran-2-carboxylate | Ethanol (excess) | Acid (H2SO4) or Base (NaOEt) |

| Propyl 3-hydroxybenzofuran-2-carboxylate | Propanol (excess) | Acid (H2SO4) or Base (NaOPr) |

| Benzyl 3-hydroxybenzofuran-2-carboxylate | Benzyl alcohol (excess) | Acid (H2SO4) or Base (NaOBn) |

Reactions at the Hydroxyl Group

The 3-hydroxyl group of this compound exhibits reactivity similar to that of phenols or enols, allowing for modifications such as alkylation and acylation.

Alkylation : The hydroxyl group can be converted into an ether through alkylation. This is typically accomplished by deprotonating the hydroxyl group with a base (like sodium hydride or potassium carbonate) to form a more nucleophilic alkoxide, which then reacts with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an SN2 reaction. researchgate.net This results in the formation of a 3-alkoxybenzofuran derivative.

Acylation : Acylation of the hydroxyl group leads to the formation of an ester. This reaction can be performed using acylating agents such as acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine). researchgate.net For example, reacting this compound with acetyl chloride would yield Methyl 3-acetoxybenzofuran-2-carboxylate.

Direct nucleophilic substitution of the hydroxyl group is difficult because hydroxide is a poor leaving group. libretexts.orglibretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. A common strategy is to transform it into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles.

Reactivity of the Benzofuran (B130515) Ring System

The benzofuran ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. researchgate.net The existing substituents on the furan (B31954) portion of the molecule influence the position of further substitution on the benzene (B151609) ring. The hydroxyl and ester groups direct incoming electrophiles to specific positions on the benzo portion of the molecule.

Common electrophilic substitution reactions for benzofurans include:

Halogenation : The benzofuran ring can be halogenated (e.g., brominated or chlorinated) using appropriate reagents. researchgate.net

Nitration : Nitration can introduce a nitro group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. researchgate.net

Friedel-Crafts Reactions : The electron-rich nature of the ring facilitates Friedel-Crafts alkylation and acylation, allowing for the introduction of alkyl or acyl groups. researchgate.netnih.gov However, the regioselectivity of these reactions can be complex, often resulting in a mixture of products. nih.gov The acylation of benzofurans can sometimes show low regioselectivity between the C2 and C3 positions, though in this specific molecule, these positions are already occupied. nih.gov

The reactivity of the C2-C3 double bond within the furan ring is also significant. For instance, it can undergo photochemical cycloaddition reactions. researchgate.net

Electrophilic Aromatic Substitution Patterns

The benzofuran ring system is generally susceptible to electrophilic attack. While unsubstituted benzofuran preferentially undergoes substitution at the C2 position of the furan ring, the presence of substituents at both C2 and C3 in this compound directs electrophilic attack towards the benzene ring (positions 4, 5, 6, and 7). stackexchange.comechemi.com The regiochemical outcome of such substitutions is dictated by the combined directing effects of the furan oxygen, the C3-hydroxyl group, and the C2-ester group.

The C3-hydroxyl group is a strongly activating, ortho-, para-directing group, significantly enhancing the electron density at the C4 and C6 positions. Conversely, the methyl carboxylate group at C2 is a deactivating, meta-directing group, which would direct incoming electrophiles to the C5 and C7 positions relative to its point of attachment, but its influence is generally overridden by the powerful activating effect of the hydroxyl group. Therefore, electrophilic substitution is strongly favored at the C4 and C6 positions. This is consistent with findings for analogous heterocyclic systems where activating groups dictate the substitution pattern. researchgate.net

Key electrophilic aromatic substitution reactions on the benzene ring of 3-hydroxybenzofuran derivatives are summarized below.

| Reaction | Reagent | Expected Major Product(s) | Reference(s) |

| Bromination | Br₂ in Acetic Acid | Methyl 4-bromo-3-hydroxybenzofuran-2-carboxylate | |

| Nitration | HNO₃/H₂SO₄ | Methyl 3-hydroxy-4-nitrobenzofuran-2-carboxylate and Methyl 3-hydroxy-6-nitrobenzofuran-2-carboxylate | masterorganicchemistry.comlibretexts.org |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Methyl 4-acyl-3-hydroxybenzofuran-2-carboxylate | nih.govnih.govresearchgate.netresearchgate.netrsc.org |

Nucleophilic Addition Reactions, e.g., to 2H-Azirines

The 3-hydroxyl group of this compound can act as a nucleophile, particularly after deprotonation by a base to form the corresponding phenoxide. This nucleophilicity allows the molecule to participate in a variety of substitution and addition reactions.

A key example of this reactivity is O-alkylation, where the hydroxyl group attacks an electrophilic carbon center, such as that in an alkyl halide, to form an ether linkage. organic-chemistry.org While direct experimental evidence for the reaction of this compound with highly strained electrophiles like 2H-azirines is not extensively documented, the principle of nucleophilic addition suggests such a reaction is plausible. The nucleophilic attack would likely occur at the C2 position of the azirine, leading to ring opening and the formation of a new C-O bond.

The table below outlines representative nucleophilic reactions involving the 3-hydroxyl group.

| Reaction Type | Electrophile | General Product Structure |

| O-Alkylation | Alkyl Halide (R-X) | Methyl 3-(alkoxy)benzofuran-2-carboxylate |

| Williamson Ether Synthesis | Alkyl Halide (R-X) in presence of base | Methyl 3-(alkoxy)benzofuran-2-carboxylate |

| Ring Opening of Epoxides | Epoxide | Methyl 3-(2-hydroxyalkoxy)benzofuran-2-carboxylate |

Cyclization Reactions to Form Fused Heterocycles (e.g., Benzofuran-3(2H)-ones)

This compound exists in a tautomeric equilibrium with its keto form, Methyl 2-(methoxycarbonyl)benzofuran-3(2H)-one. This inherent keto-enol tautomerism is a cornerstone of its reactivity, enabling transformations into other important heterocyclic structures like benzofuran-3(2H)-ones. nih.gov

The conversion of this compound to benzofuran-3(2H)-one is a synthetically valuable transformation. This process typically involves two key steps:

Ester Hydrolysis: The methyl ester at the C2 position is first hydrolyzed to the corresponding carboxylic acid, yielding 3-hydroxybenzofuran-2-carboxylic acid. This is usually achieved under basic or acidic conditions.

Decarboxylation: The resulting β-keto acid (in its enol form) is susceptible to decarboxylation upon heating, where it readily loses carbon dioxide to form 3-hydroxybenzofuran. This enol then tautomerizes to its more stable keto form, benzofuran-3(2H)-one. libretexts.org

This transformation underscores the utility of this compound as a precursor to the benzofuran-3(2H)-one core, a structural motif present in numerous natural products and biologically active molecules. oregonstate.edu

Advanced Chemical Transformations and Functionalizations

Beyond its fundamental reactivity, the benzofuran scaffold of this compound is amenable to a range of advanced chemical transformations, particularly transition-metal-catalyzed cross-coupling and C-H functionalization reactions. These methods allow for the precise introduction of complex substituents, significantly expanding the molecular diversity accessible from this starting material. nih.govacs.org

C-H Functionalization: Direct C-H functionalization offers an atom-economical approach to forge new carbon-carbon or carbon-heteroatom bonds. While many methods focus on the C2 or C3 positions, strategies for the functionalization of the benzene ring (C4-C7) have been developed. nsf.govhw.ac.uknih.govicchafoundation.org.in For derivatives of this compound, the hydroxyl or ester group could potentially act as a directing group to achieve site-selective C-H activation at specific positions on the benzene moiety, enabling the introduction of aryl, alkyl, or other functional groups.

Cross-Coupling Reactions: Halogenated derivatives of this compound, synthesized via electrophilic substitution (see 3.3.1), are excellent substrates for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: Reaction of a bromo- or iodo-substituted benzofuran with an organoboron reagent to form a new C-C bond, ideal for synthesizing biaryl structures. libretexts.orgnih.govmdpi.comnih.govmdpi.com

Sonogashira Coupling: Coupling of a halogenated benzofuran with a terminal alkyne, providing access to arylethynyl derivatives. researchgate.netorganic-chemistry.orgnih.govwikipedia.org

Heck Reaction: The reaction of a halo-benzofuran with an alkene to form a new vinyl-substituted benzofuran. acs.orgnih.govwikipedia.org

These advanced transformations highlight the potential of this compound as a versatile building block for the synthesis of highly functionalized and structurally complex heterocyclic compounds.

| Transformation Type | Reaction Name | Substrate Requirement | Typical Product | Reference(s) |

| C-C Bond Formation | Suzuki-Miyaura Coupling | Halogen at C4, C5, C6, or C7 | Aryl-substituted derivative | mdpi.com |

| C-C Bond Formation | Sonogashira Coupling | Halogen at C4, C5, C6, or C7 | Alkynyl-substituted derivative | organic-chemistry.orgwikipedia.org |

| C-C Bond Formation | Heck Reaction | Halogen at C4, C5, C6, or C7 | Alkenyl-substituted derivative | acs.orgwikipedia.org |

| C-H Functionalization | Direct Arylation | Unsubstituted C-H on benzene ring | Aryl-substituted derivative | nsf.govhw.ac.uk |

Biological Activities and Pharmacological Potential of Methyl 3 Hydroxybenzofuran 2 Carboxylate Derivatives

Anticancer and Cytotoxic Activities

The search for novel and more effective anticancer agents is a continuous effort in medicinal chemistry. In this context, derivatives of methyl 3-hydroxybenzofuran-2-carboxylate have shown considerable promise due to their ability to inhibit the growth of various cancer cell lines.

Numerous studies have documented the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For instance, amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have been synthesized and evaluated for their anticancer activity. One such derivative, compound 12b, demonstrated excellent activity against the A549 lung cancer cell line with an IC50 value of 0.858 µM. bohrium.comresearchgate.net Another compound, 10d, showed good activity against the MCF7 breast cancer cell line with an IC50 value of 2.07 µM. bohrium.comresearchgate.net

Further research into halogenated derivatives has also yielded potent anticancer compounds. Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8) were tested against a variety of cancer cell lines. Compound 7 was most active against A549 cells (IC50 = 6.3 ± 2.5 μM), while compound 8 showed significant activity against both A549 (IC50 = 3.5 ± 0.6 μM) and HepG2 cells (IC50 = 3.8 ± 0.5 μM). mdpi.com

The introduction of a bromine atom to the methyl or acetyl group attached to the benzofuran (B130515) system has been shown to increase cytotoxicity. nih.gov Certain brominated derivatives have displayed remarkable activity against K562 and HL60 leukemia cells, with IC50 values as low as 5 µM and 0.1 µM, respectively. nih.gov Additionally, some newly synthesized benzofuran derivatives have shown significant cytotoxic activity against K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervix carcinoma) cell lines. nih.gov

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Amide derivative 12b | A549 (Lung) | 0.858 | bohrium.comresearchgate.net |

| Amide derivative 10d | MCF7 (Breast) | 2.07 | bohrium.comresearchgate.net |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 | mdpi.com |

| Brominated derivative | K562 (Leukemia) | 5 | nih.gov |

| Brominated derivative | HL60 (Leukemia) | 0.1 | nih.gov |

A critical aspect of cancer chemotherapy is the selective toxicity of drugs towards cancer cells over normal, healthy cells. Several this compound derivatives have demonstrated a favorable selectivity profile. For example, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate did not exhibit toxic potential for normal HUVEC cells, with IC50 values greater than 1000µM, indicating high selectivity against cancer cells. nih.gov

Similarly, a study on 3-methylbenzofuran (B1293835) and 3-(morpholinomethyl)benzofuran derivatives assessed their cytotoxic impact on normal lung WI-38 cells. The three most potent anticancer compounds in this series exhibited mean tumor selectivity values of 5.3, 8.4, and 12.9, respectively, further proving that these benzofurans have selective antiproliferative activity against tumor cells while sparing normal cells. nih.gov This selectivity is a crucial feature for the development of safer chemotherapeutic agents.

Understanding the mechanism of action is vital for the development of targeted cancer therapies. Research has shown that this compound derivatives induce cancer cell death primarily through apoptosis. bohrium.com Studies on amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid revealed that at lower concentrations, apoptosis was the predominant mechanism of cytotoxicity. bohrium.com This was confirmed by an increase in reactive oxygen species (ROS) concentration at the IC50 value, a common trigger for apoptosis. bohrium.com

Further investigations into the apoptotic pathway have shown that these compounds can activate caspases. For instance, in K562 leukemia cells, treatment with certain benzofuran derivatives led to a significant increase in the activity of caspase 3/7, key executioner caspases in the apoptotic cascade. nih.gov

In addition to apoptosis, some derivatives have been found to modulate specific signaling pathways involved in cancer progression. A series of 3-methylbenzofuran and 3-(morpholinomethyl)benzofuran derivatives were found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. researchgate.netnih.gov The three most active compounds displayed good VEGFR-2 inhibitory activity with IC50 values of 77.97, 132.5, and 45.4 nM, respectively. researchgate.netnih.gov This suggests that part of their anticancer effect could be attributed to the inhibition of new blood vessel formation, which is essential for tumor growth and metastasis.

Antimicrobial Activities

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Derivatives of this compound have also been explored for their potential to combat bacterial and fungal infections.

Certain halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid have demonstrated activity against Gram-positive cocci. semanticscholar.org Specifically, derivatives where two acetyl group hydrogens were substituted by halogens were active against a range of Staphylococcus and Bacillus species, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL. semanticscholar.org In contrast, unsubstituted esters and derivatives with only one halogen substitution were inactive. semanticscholar.org

Another study reported on benzofuran derivatives bearing aryl substituents linked through a methanone (B1245722) group, with one compound showing moderate antibacterial activity against Bacillus subtilis (MIC80 = 0.78 mg/mL). rsc.org Structure-activity relationship studies suggest that the hydroxyl group at the C-6 position of the benzofuran ring is crucial for antibacterial activity. rsc.org

The antifungal potential of this compound derivatives has been well-documented, particularly against pathogenic fungi like Candida albicans. Halogenated derivatives of 3-benzofurancarboxylic acids, such as methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, have shown antifungal activity against C. albicans and Candida parapsilosis with an MIC of 100 µg/mL. semanticscholar.orgresearchgate.net

The mechanism of this antifungal action is thought to involve changes in cytoplasmic calcium concentration. nih.gov While the derivatives themselves may not directly correlate with calcium fluxes, they have been shown to augment the amiodarone-elicited calcium flux into the cytoplasm, a process linked to antifungal effects. nih.gov The conversion of a methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative was found to drastically increase its antifungal activity. nih.gov

| Compound Derivative | Fungal Species | MIC (µg/mL) | Reference |

|---|---|---|---|

| Halogenated 3-benzofurancarboxylic acid derivatives | Candida albicans | 100 | semanticscholar.orgresearchgate.net |

| Halogenated 3-benzofurancarboxylic acid derivatives | Candida parapsilosis | 100 | semanticscholar.org |

Antimycobacterial Potential

The benzofuran scaffold has been identified as a promising pharmacophore in the development of new antitubercular agents. Research into benzofuran derivatives has revealed their potential to exhibit significant in vitro activity against Mycobacterium tuberculosis. In one study, a series of synthesized benzofuran derivatives were evaluated for their anti-tuberculosis activity using the microplate Alamar Blue assay (MABA). The results indicated that these compounds demonstrated a minimum inhibitory concentration (MIC) of 100 µg/mL. researchgate.net Computational molecular docking analyses have also suggested that benzofuran derivatives may exert their antimycobacterial effect by targeting enzymes crucial for the synthesis of the mycobacterial cell wall, such as Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1). researchgate.net

Enzyme Inhibition Studies

Derivatives of benzofuran-based carboxylic acids have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. A study focusing on these compounds evaluated their inhibitory action against four isoforms: hCA I, hCA II, hCA IX, and hCA XII. The results showed that certain benzofuran-containing carboxylic acid derivatives acted as potent inhibitors of the cancer-related hCA IX isoform, with some compounds exhibiting submicromolar inhibition constants (Kᵢ). nih.gov Specifically, derivatives designated as 9b, 9e, and 9f were identified as submicromolar hCA IX inhibitors. nih.gov The inhibition of the physiologically prevalent cytosolic isoform hCA II was generally moderate to weak. nih.gov However, some derivatives did show single-digit micromolar inhibitory activity against hCA II. nih.gov The study highlighted a selective inhibitory profile for some compounds against the target hCA IX over the off-target isoforms hCA I and II. nih.gov

Table 1: Carbonic Anhydrase Inhibition by Benzofuran-Based Carboxylic Acid Derivatives

| Compound | hCA I (Kᵢ, μM) | hCA II (Kᵢ, μM) | hCA IX (Kᵢ, μM) | hCA XII (Kᵢ, μM) |

| 9a | >100 | 7.9 | 15.4 | 28.6 |

| 9b | 57.8 | 43.2 | 0.91 | 3.7 |

| 9c | >100 | 3.1 | 9.8 | 15.2 |

| 9d | >100 | 4.1 | 11.2 | 19.7 |

| 9e | >100 | 37.1 | 0.79 | 2.3 |

| 9f | 35.6 | 7.2 | 0.56 | 1.8 |

| 11a | >100 | 67.1 | 25.4 | 45.1 |

| 11b | >100 | 59.5 | 19.8 | 33.4 |

| AAZ * | 0.25 | 0.012 | 0.025 | 0.0057 |

*Acetazolamide (AAZ) was used as a reference inhibitor. Data sourced from a study on benzofuran-based carboxylic acids as carbonic anhydrase inhibitors. nih.gov

The inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. While direct studies on this compound are limited, research on structurally related compounds indicates the potential of the benzofuran and similar heterocyclic scaffolds as α-glucosidase inhibitors. For instance, certain 1,2-benzothiazine derivatives, which share structural similarities, have demonstrated potent α-glucosidase inhibitory activity. nih.gov In one study, a series of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-N-arylacetamides were synthesized and screened for their α-glucosidase inhibition. Several of these derivatives emerged as potent inhibitors, with IC₅₀ values significantly lower than that of the standard drug, acarbose. nih.gov For example, compounds designated 12a and 12d showed IC₅₀ values of 18.25 µM and 20.76 µM, respectively, compared to an IC₅₀ of 58.8 µM for acarbose. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Selected Benzothiazine Derivatives

| Compound | IC₅₀ (μM) |

| 11c | 30.65 |

| 12a | 18.25 |

| 12d | 20.76 |

| 12e | 35.14 |

| 12g | 24.24 |

| Acarbose (Standard) | 58.8 |

Data sourced from a study on the synthesis and α-glucosidase inhibition activity of novel benzothiazine derivatives. nih.gov

Protein tyrosine phosphatase-1B (PTP-1B) is a key negative regulator of insulin (B600854) signaling, making it a significant target for the treatment of type 2 diabetes and obesity. A series of hydroxy benzofuran methyl ketones and their derivatives have been evaluated as PTP-1B inhibitors, with many of the screened compounds displaying good inhibitory activity. nih.govresearchgate.net While specific IC₅₀ values for this compound derivatives are not detailed in the available literature, related benzofuran-containing natural products have shown notable PTP-1B inhibition. For example, Glabone, a compound containing a furanoflavone structure, exhibited 67.5% inhibition of PTP-1B. researchgate.net In a broader screening of natural products, various compounds were identified as PTP-1B inhibitors with IC₅₀ values ranging from 30 to 1000 µM. nih.gov

Table 3: PTP-1B Inhibitory Activity of Selected Natural Products

| Compound | IC₅₀ (μM) |

| Canophyllol | 30-100 |

| 5-O-(β-D-glucopyranosyl)-7-methoxy-3′,4′-dihydroxy-4-phenylcoumarin | 30-100 |

| 3,4-dimethoxy-2,5-phenanthrenediol | 30-100 |

| Masticadienonic acid | 30-100 |

| Ursolic acid (Reference) | 26.5 |

Data sourced from a study on PTP1B inhibitors from a natural products library. nih.gov

Pendrin (SLC26A4) is an anion exchanger found in the kidney and is a target for novel diuretic therapies. A study focused on 3-carboxy-2-methylbenzofuran derivatives identified them as potent pendrin inhibitors. nih.gov An initial screening identified a 3-carboxy-2-methylbenzofuran compound with an IC₅₀ of 4.1 μM for pendrin inhibition. nih.gov Subsequent structure-activity relationship studies on a large number of benzofuran analogs led to the identification of a more potent derivative with an IC₅₀ of approximately 0.5 μM. nih.gov In vivo studies in mice demonstrated that administration of this potent inhibitor at 10 mg/kg did not have a diuretic effect on its own but significantly potentiated the diuretic effect of furosemide (B1674285) by 45%. nih.gov This suggests that pendrin inhibition by benzofuran derivatives could be a valuable approach to enhance the efficacy of existing loop diuretics. nih.gov

Table 4: Pendrin Inhibitory Activity of 3-Carboxy-2-methylbenzofuran Derivatives

| Compound | IC₅₀ (μM) | In Vivo Effect (in mice) |

| Initial Screen Compound (1a) | 4.1 | Not Reported |

| Optimized Derivative (1d) | ~0.5 | Potentiated furosemide-induced diuresis by 45% at 10 mg/kg |

Data sourced from a study on high-potency 3-carboxy-2-methylbenzofuran pendrin inhibitors. nih.gov

Table 5: Topoisomerase II Inhibitory Activity of a Benzoxazole Derivative

| Compound | Target | IC₅₀ (μM) |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topoisomerase IIα | 71 |

Data sourced from a study on the inhibition of DNA topoisomerases by a series of benzoxazoles. researchgate.net

Candida albicans N-myristoyltransferase (CaNmt) Inhibitionnih.govnih.gov

Derivatives of this compound have been investigated as a new class of antifungal agents that target Candida albicans N-myristoyltransferase (CaNmt), an enzyme crucial for fungal viability. nih.govnih.gov A series of acid-stable antifungal agents with potent inhibitory activity against CaNmt have been developed. nih.gov The design of these inhibitors was guided by X-ray crystallographic analysis of a CaNmt complex with an aryl ether derivative. nih.gov

Modifications to the C-4 side chain of a lead benzofuran compound led to the identification of a potent and selective CaNmt inhibitor, RO-09-4609, which demonstrates in vitro antifungal activity against C. albicans. nih.gov Further refinement of the C-2 substituent resulted in the discovery of RO-09-4879, a compound that exhibits antifungal activity in vivo. nih.gov Among the developed inhibitors, a pyridine (B92270) derivative (8b) and a benzimidazole (B57391) derivative (8k) have shown clear antifungal activity in a murine model of systemic candidiasis. nih.gov

| Compound | CaNmt IC50 (µM) | C. albicans MIC (µg/mL) |

| Lead Compound 1 | 0.98 | 390 |

| RO-09-4609 | - | - |

| RO-09-4879 | - | - |

| Pyridine derivative 8b | - | - |

| Benzimidazole derivative 8k | - | - |

Data for RO-09-4609, RO-09-4879, Pyridine derivative 8b, and Benzimidazole derivative 8k were not quantitatively specified in the provided search results.

Modulation of Receptor Systems

Adenosine (B11128) A2A Receptor Antagonismnih.govdocumentsdelivered.com

A series of benzofuran derivatives have been synthesized and evaluated for their antagonistic activity at the adenosine A2A receptor. nih.govdocumentsdelivered.com Based on a previously identified lead compound, researchers discovered that replacing a phenyl group at the 4-position with a heterocyclic ring improved the pharmacokinetic profile and aqueous solubility of these compounds. nih.govdocumentsdelivered.com These modifications led to the discovery of a potent new A2A antagonist, designated 12a, which demonstrated good oral bioavailability and in vivo efficacy in a primate model of motor disability. nih.gov

Sigma Receptor Modulationnih.govnih.gov

Novel benzofuran-2-carboxamide (B1298429) ligands have been synthesized and found to be selective for sigma receptors. nih.govnih.gov Specifically, 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides have been synthesized. nih.gov These compounds exhibit high affinity for the sigma-1 receptor, with Ki values in the nanomolar range. nih.gov One particular ligand, KSCM-1, which has two methoxy (B1213986) substituents at the C-5 and C-6 positions of the benzofuran ring, was found to be more selective for the sigma-1 receptor over the sigma-2 receptor, with a Ki value of 27.5 nM for sigma-1. nih.gov

| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) |

| KSCM-1 | 27.5 | >55 |

| KSCM-5 | 7.8 | 15.6 |

| KSCM-11 | 34 | >68 |

Histamine (B1213489) H3 Receptor Interactionsnih.govcresset-group.com

The benzofuran scaffold has been explored in the design of ligands for the histamine H3 receptor (H3R), a target for various central nervous system disorders. nih.govcresset-group.com While specific derivatives of this compound were not detailed in the search results, the general structure is considered in the development of H3R antagonists. globalauthorid.com Molecular modeling and QSAR studies have been conducted on arylbenzofuran derivatives to understand their interactions with the H3 receptor. globalauthorid.com Docking studies suggest that key interactions for H3R ligands include π-π stacking with tyrosine residues and ionic interactions with glutamic acid in the receptor's binding site. cresset-group.com

Other Pharmacological Activities

Anti-inflammatory Effectsresearchgate.netmdpi.com

Benzofuran derivatives have been reported to possess anti-inflammatory properties. researchgate.netmdpi.com Some amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have demonstrated anti-inflammatory activity comparable to the standard drug nimesulide. researchgate.net Docking studies suggest these compounds may exert their effects through the inhibition of COX-2. researchgate.net Additionally, certain aza-benzofuran compounds isolated from the marine-derived fungus Penicillium crustosum have shown anti-inflammatory activity by inhibiting nitric oxide release in lipopolysaccharide (LPS)-stimulated mouse macrophages without causing cytotoxicity. mdpi.com

| Compound | Anti-inflammatory Activity (IC50) |

| Compound 1 (from P. crustosum) | 17.3 µM (NO inhibition) |

| Compound 4 (from P. crustosum) | 16.5 µM (NO inhibition) |

Antioxidant Properties

Derivatives of the benzofuran scaffold are recognized for their significant antioxidant capabilities, which are attributed to their ability to scavenge free radicals and inhibit oxidative processes like lipid peroxidation. nih.gov The antioxidant activity is closely linked to the molecular structure, particularly the presence and position of hydroxyl (-OH) groups on the benzofuran nucleus. nih.gov

Research into 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides has identified specific compounds with notable antioxidant effects. nih.gov One such derivative, featuring a hydroxyl substitution at the R3 position (compound 1j ), demonstrated considerable efficacy in cell-free bioassays. nih.gov This compound was found to inhibit lipid peroxidation (LPO) in rat brain homogenates and to scavenge stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radicals. nih.gov The structure-activity relationship studies suggest that hydroxyl substitutions are important for these antioxidant actions. nih.gov

Further theoretical studies using density functional theory (DFT) on benzofuran-stilbene hybrid derivatives, such as amurensin H , have elucidated the mechanisms behind their antioxidant potential. nih.gov The primary mechanism is identified as hydrogen atom transfer (HAT), with the hydroxyl groups directly substituted on the benzofuran core being the main sites of antiradical activity. nih.gov Thermodynamic analysis, including bond dissociation enthalpy (BDE) and proton affinity (PA), confirms that the 6-OH group on the benzofuran ring is a particularly effective site for radical scavenging. nih.gov

| Compound | Assay | Concentration | Inhibition (%) | Source |

|---|---|---|---|---|

| Compound 1j (7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide) | Lipid Peroxidation (LPO) | 100 µM | 62% | nih.gov |

| Compound 1j (7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide) | DPPH Radical Scavenging | 100 µM | 23.5% | nih.gov |

Antiviral Activities

Benzofuran derivatives have emerged as a promising class of antiviral agents with broad-spectrum activity against both DNA and RNA viruses. researchgate.netnih.gov Their mechanisms of action can be multifaceted, including direct inhibition of viral replication and modulation of the host's innate immune response. researchgate.net

A notable mechanism involves the activation of the Stimulator of Interferon Genes (STING) pathway, which is a critical component of the cytosolic DNA sensing and type I interferon (IFN-I) induction system. researchgate.net Certain benzofuran derivatives have been identified as STING agonists, capable of inducing IFN-β transcription. researchgate.net This immunostimulatory, host-targeting approach has proven effective against human coronaviruses, including HCoV-229E and SARS-CoV-2. researchgate.net Studies have shown these compounds can inhibit SARS-CoV-2 replication at nanomolar concentrations in specific cell lines. researchgate.net The antiviral effect is confirmed to be IFN-dependent, as the compounds are inactive in cells lacking IFN production capabilities. researchgate.net

Other research has focused on the direct antiviral effects of different benzofuran derivatives. In vitro evaluations have demonstrated specific activity against various pathogens. For instance, 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone exhibited specific inhibitory action against respiratory syncytial virus (RSV) in HeLa cells. nih.gov Additionally, the compound [di(2-acetylbenzofuranyl-7-oxy)]-n-propane was found to be active against the influenza A virus in MDCK cells. nih.gov

| Compound Class/Derivative | Target Virus | Mechanism/Effect | Potency | Source |

|---|---|---|---|---|

| Novel Benzofuran Derivatives | Human Coronavirus 229E (HCoV-229E) | STING Agonist, IFN-I Induction | EC50 in µM range | researchgate.net |

| Novel Benzofuran Derivatives | SARS-CoV-2 | STING Agonist, IFN-I Induction | EC50 in nM range | researchgate.net |

| 1-(7-dodecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | Specific inhibition | Not specified | nih.gov |

| 1-(7-tridecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | Specific inhibition | Not specified | nih.gov |

| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A Virus | Specific inhibition | Not specified | nih.gov |

Immunosuppressive Properties

The benzofuran scaffold is associated with a range of immunomodulatory activities, including both immunosuppressive and immunostimulatory effects. nih.govnih.gov The natural benzofuran Ailanthoidol , for example, is reported to possess immunosuppressive properties among its diverse biological activities. nih.gov General reviews of the benzofuran chemical class consistently list immunosuppressive activity as one of its therapeutic potentials, suggesting that specific derivatives can dampen immune responses. nih.govhealthbiotechpharm.org The substitution pattern on the benzofuran ring, particularly at the C-2 and C-4 positions, is thought to significantly influence this activity. koreascience.kr

Conversely, other derivatives of benzofuran-2-carboxylic acid have been investigated for their ability to enhance immune responses, particularly for cancer immunotherapy. nih.govmdpi.com Recent studies identified benzofuran-2-carboxylic acid derivatives as potent inhibitors of Lymphoid-tyrosine phosphatase (LYP), a key negative regulator in the T-cell receptor (TCR) signaling pathway. nih.govmdpi.comscispace.com By inhibiting LYP, compounds such as D14 and D34 can regulate TCR signaling and boost antitumor immunity. mdpi.comscispace.com This mechanism leads to the activation of T-cells and the inhibition of M2 macrophage polarization, which significantly suppresses tumor growth in preclinical models. mdpi.comscispace.com This demonstrates a clear immunomodulatory, rather than purely immunosuppressive, role for this specific subclass of derivatives. mdpi.com

Antiparasitic Actions

The benzofuran nucleus is a key structural motif in compounds exhibiting antiparasitic activity. nih.govresearchgate.netacs.org This property has been identified in both natural and synthetic derivatives, indicating the scaffold's potential for developing new treatments for parasitic infections. nih.govacs.org

A prominent example from nature is Conocarpan , a benzofuran derivative that has been reported to possess antitrypanosomal activity. nih.gov Trypanosomes are the protozoan parasites responsible for diseases such as Chagas disease and African sleeping sickness. The effectiveness of Conocarpan highlights the potential of the benzofuran core in the design of agents targeting these pathogens. nih.gov The broad characterization of benzofuran derivatives frequently includes antiparasitic action as one of their key biological properties, underscoring the continued interest in this area for drug discovery. nih.govresearchgate.net

Antihyperglycemic Potential

Benzofuran derivatives have been identified as possessing antihyperglycemic properties, making them a subject of interest for the management of diabetes mellitus. nih.govresearchgate.netnih.gov One of the key therapeutic strategies for controlling postprandial hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase.

A study focusing on synthetic benzofuran-linked chalcones demonstrated their potential as dual-action agents that combine α-amylase inhibition with antioxidant activity. A library of these chalcone (B49325) derivatives was evaluated, and all tested compounds showed α-amylase inhibitory activity, with some exhibiting potency comparable to the standard antidiabetic drug, acarbose. The IC50 values for this series of compounds ranged from 12.81 µM to 87.17 µM, indicating significant enzymatic inhibition. These findings suggest that the benzofuran scaffold can be effectively utilized to design and develop novel antihyperglycemic agents.

| Compound Class | Target Enzyme | Potency Range (IC50) | Reference Standard (IC50) | Source |

|---|---|---|---|---|

| Benzofuran-linked chalcones (2-33) | α-Amylase | 12.81 ± 0.03 to 87.17 ± 0.15 µM | Acarbose (13.98 ± 0.03 µM) |

Antithrombotic Activity

Certain derivatives of benzofuran-2-carboxylate have been investigated for their antithrombotic potential, specifically through the inhibition of platelet aggregation. nih.govmdpi.com Platelet activation and aggregation are central to the process of thrombosis, and agents that interfere with these mechanisms can serve as effective antithrombotic therapies.

One specific derivative, sodium 5-(3'-pyridinylmethyl)benzofuran-2-carboxylate , has been noted for its antiplatelet activity. nih.govmdpi.com This compound's ability to interfere with platelet function highlights the potential of the benzofuran-2-carboxylate scaffold in cardiovascular drug discovery. Further research into related structures has explored other benzofuran derivatives for this purpose. A study on azide (B81097) oxime derivatives of benzofuran found that nine of the eleven tested compounds inhibited collagen-induced blood platelet aggregation in vitro. researchgate.net The most active of these compounds demonstrated IC50 values as low as 2 µM, indicating potent antiplatelet effects. researchgate.net

Structure Activity Relationship Sar Analysis of Methyl 3 Hydroxybenzofuran 2 Carboxylate Derivatives

Influence of Substituents on Benzofuran (B130515) Core Activity

The nature of the chemical groups attached to the benzofuran scaffold is a primary determinant of the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic properties.

Effects of Halogenation (e.g., Bromine, Chlorine) on Cytotoxicity and Antimicrobial Activity

The addition of halogen atoms such as bromine and chlorine to the benzofuran ring system has been consistently shown to enhance the cytotoxic and antimicrobial activities of its derivatives. nih.govmdpi.com Halogens can increase the lipophilicity of the molecule, which may facilitate passage through cellular membranes. Furthermore, they can form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its biological target. mdpi.com

Research has demonstrated that brominated derivatives of benzofuran are potent cytotoxic agents. researchgate.net In some cases, brominated compounds have been found to be more cytotoxic than their chlorinated counterparts. The position of the halogen atom is a critical factor, with studies indicating that specific substitution patterns are key to maximizing biological activity. mdpi.com For example, the presence of bromine on a methyl or acetyl group attached to the benzofuran core has been shown to increase cytotoxicity in both cancer and normal cells. researchgate.net

Table 1: Effect of Halogenation on Biological Activity

| Halogen | Effect on Activity | Key Findings |

|---|---|---|

| Bromine | Increased Cytotoxicity | Often more potent than chlorinated derivatives. researchgate.net Activity is highly dependent on the position of the bromine atom. mdpi.com |

Role of Methyl and Acetyl Groups in Biological Potency

Methyl and acetyl groups can significantly influence the biological potency of benzofuran derivatives by affecting their steric and electronic properties. The introduction of a methyl group, particularly at the C-3 position of the benzofuran ring, has been shown to increase antiproliferative activity against various cancer cell lines.

The interplay between different substituents is also crucial. For instance, structure-activity relationship studies have suggested that the arrangement of an acetyl group at the 2-position and a bromomethyl group at the 3-position is a key determinant for the activity and selectivity of certain benzofuran derivatives. A change in this arrangement, such as replacing the acetyl group with an ester, can lead to a marked decrease in activity and selectivity.

Impact of Methoxy (B1213986) Substituents on Metabolic Stability and Activity

Methoxy groups are often incorporated into molecular scaffolds to enhance metabolic stability and modulate biological activity. In benzofuran derivatives, the presence and position of methoxy substituents can have a significant impact. Studies have shown that the inclusion of a methoxy group can lead to stronger pro-oxidative and proapoptotic properties in cancer cells. researchgate.net

From a metabolic standpoint, methoxy groups are known sites of O-demethylation by cytochrome P450 (CYP) enzymes. nih.gov This metabolic pathway can be a major route of clearance for the drug. nih.govsci-hub.ru While potentially improving activity, the presence of methoxy groups can also lead to the inhibition of major CYP isoforms, which is a primary cause of pharmacokinetic-related drug-drug interactions and can lead to adverse effects due to lower clearance and accumulation of the drug or its metabolites. sci-hub.ru The position of the methoxy group is critical, with substitutions at certain positions leading to higher activity than at others.

Significance of Carboxylate Ester vs. Carboxylic Acid Functional Groups

The functional group at the C-2 position of the benzofuran core is a critical site for determining cytotoxic activity. nih.govnih.gov A number of biologically active derivatives feature a carboxylate ester at this position. nih.gov

The carboxylate ester form is typically more lipophilic than the corresponding carboxylic acid. This can lead to improved properties such as increased oral bioavailability by allowing the molecule to more easily cross cell membranes. In many instances, the ester functions as a prodrug, which is then hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid. The carboxylic acid, being more polar, may be the form that interacts more effectively with the biological target.

Influence of Amide and Sulfonamide Moieties

Replacing the ester or carboxylic acid at the C-2 position with amide or sulfonamide groups can generate derivatives with different biological profiles. Benzofuran-2-carboxamides have been investigated as potent anticancer agents. nih.gov In some series of compounds, amide derivatives have been found to be more bioactive than the corresponding sulfonamide compounds.

Benzofuran-based sulfonamides have also been designed and synthesized, showing inhibitory activity against specific enzymes like carbonic anhydrases, which are implicated in cancer. These studies indicate that both amide and sulfonamide moieties are viable options for creating biologically active benzofuran derivatives, with the potential to offer different binding interactions and pharmacological properties compared to their carboxylate counterparts.

Positional Isomerism and Stereochemical Effects on Biological Activity

The three-dimensional structure and the precise placement of substituents on the benzofuran ring are fundamental to the biological activity of its derivatives.

Positional Isomerism: The location of a substituent on the benzofuran core can drastically alter its pharmacological effect. mdpi.comnih.gov A functional group that contributes to high-affinity binding in one position may render the molecule inactive if moved to another. This is because the specific arrangement of atoms is necessary to achieve a complementary fit with the binding site of a biological target. For example, studies on (2-aminopropyl)benzofuran (APB) have shown that different positional isomers (e.g., 4-APB, 5-APB, 6-APB, 7-APB) can be distinguished analytically, highlighting that each isomer is a distinct chemical entity with potentially different pharmacological and toxicological profiles. sci-hub.se This underscores the need for precise control over the synthesis of substituted benzofurans to ensure the desired biological activity.

Stereochemical Effects: Many complex organic molecules, including benzofuran derivatives, can exist as stereoisomers (enantiomers or diastereomers) if they contain chiral centers. These isomers are non-superimposable mirror images or non-mirror images of each other. It is a well-established principle in pharmacology that different stereoisomers can have vastly different biological activities. One isomer may be highly potent, while another may be inactive or even produce undesirable side effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a drug. While specific studies on the stereochemistry of Methyl 3-hydroxybenzofuran-2-carboxylate derivatives are not detailed in the reviewed literature, the fundamental importance of stereochemistry in drug design means it is a critical consideration for any derivative with the potential for chiral centers.

Table 2: Summary of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-APB (4-(2-aminopropyl)benzofuran) |

| 5-APB (5-(2-aminopropyl)benzofuran) |

| 6-APB (6-(2-aminopropyl)benzofuran) |

Identification of Key Pharmacophoric Elements for Specific Biological Targets

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core scaffold. Different biological targets recognize specific pharmacophoric patterns, and understanding these is crucial for the rational design of potent and selective therapeutic agents.

Anticancer Activity:

Research into the anticancer properties of benzofuran derivatives has identified several key structural elements that enhance cytotoxicity against various cancer cell lines.

Substitutions at the C-2 Position: The C-2 position of the benzofuran ring is critical for cytotoxic activity. nih.gov Attaching ester groups or other heterocyclic rings at this position has been found to be a crucial determinant of the compound's anticancer potential. nih.gov

Halogenation: The introduction of halogen atoms such as bromine, chlorine, or fluorine into the benzofuran ring consistently leads to a significant increase in anticancer activity. nih.govresearchgate.net This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its target. nih.gov For example, a bromine atom attached to the methyl group at the C-3 position resulted in remarkable cytotoxic activity against K562 and HL60 leukemia cells. nih.gov

Amide Moieties: The presence of specific amide groups can drastically enhance antiproliferative effects. An N-phenethyl carboxamide group was shown to significantly boost activity, which was further amplified by a morpholinyl substitution on the N-phenethyl ring. nih.gov Similarly, amide derivatives of 3-methyl-benzofuran-2-carboxylic acid linked to aryl sulfonamide piperazines have shown excellent activity against lung cancer cell lines (A549). researchgate.net

Hybrid Molecules: Creating hybrid molecules by combining the benzofuran scaffold with other known anticancer pharmacophores like chalcone (B49325), triazole, piperazine, and imidazole (B134444) has emerged as a promising strategy. nih.gov These hybrids often benefit from the synergistic cytotoxic effects of both moieties. nih.gov

Angiogenesis Inhibition:

For activity against Human Umbilical Vein Endothelial Cells (HUVEC), a key player in angiogenesis, a specific spatial arrangement of functional groups is required. SAR studies have indicated that the array order of methyl, acrylate, and carboxylate groups on the benzofuran scaffold is a fundamental requirement for inhibitory activity against HUVEC proliferation. researchgate.net

Vasodilator Activity:

In the context of vasodilation, specific substitutions on linked heterocyclic rings are important. For benzofuran-based pyridinecarbonitriles, the presence of a methoxy group at the 2-position of the pyridine (B92270) ring generally enhances vasodilator activity more than an ethoxy group. mdpi.comsemanticscholar.org

Table 1: Pharmacophoric Elements of Benzofuran Derivatives for Specific Biological Targets

| Biological Target | Key Pharmacophoric Element | Position on Scaffold | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Cancer Cells (General) | Ester or Heterocyclic Ring | C-2 | Crucial for cytotoxic activity | nih.gov |

| Leukemia Cells (K562, HL60) | Bromine atom | C-3 (on methyl group) | Remarkable cytotoxic activity | nih.gov |

| Cancer Cells (General) | N-phenethyl carboxamide | C-2 | Significantly enhances antiproliferative activity | nih.gov |

| Lung Cancer (A549) | Amide with aryl sulfonamide piperazine | C-2 | Excellent activity (IC50 = 0.858 µM for compound 12b) | researchgate.net |

| Breast Cancer (MCF7) | Amide with aryl hydrazide | C-2 | Good activity (IC50 = 2.07 µM for compound 10d) | researchgate.net |

| Angiogenesis (HUVEC) | Methyl, acrylate, and carboxylate groups | N/A | Specific array order is required for inhibition | researchgate.net |

| Vasodilation | Methoxy group | 2-position of linked pyridine ring | Enhances activity more than ethoxy group | mdpi.comsemanticscholar.org |

General Principles Governing Benzofuran Derivative Bioactivity

From numerous studies on a wide range of benzofuran derivatives, several general principles governing their bioactivity can be established. These principles provide a foundational understanding for the design of new derivatives with desired pharmacological profiles.